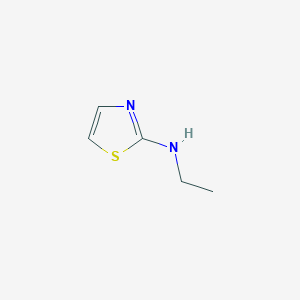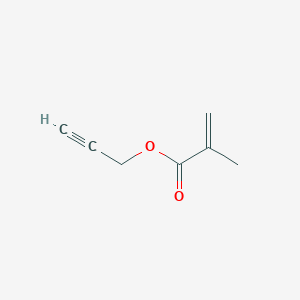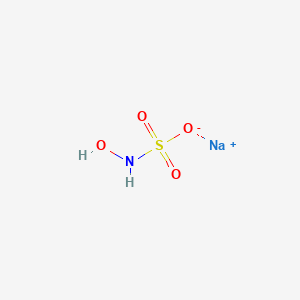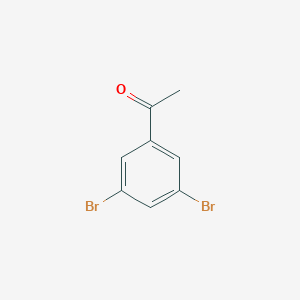
4-Hydroxyindolin-2-one
Vue d'ensemble
Description
4-Hydroxyindolin-2-one is an organic compound with the molecular formula C8H7NO2 . It has a molecular weight of 149.15 . It is a solid substance stored in dry conditions at room temperature .
Synthesis Analysis
A wide variety of 3-hydroxyindolin-2-ones were synthesized under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione . One of the synthesized compounds was confirmed by single crystal XRD analysis .Molecular Structure Analysis
The molecular structure of 4-Hydroxyindolin-2-one is represented by the InChI code 1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-4,9-11H . More detailed structural analysis may require specific experimental techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
4-Hydroxyindolin-2-one is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 149.15 . More detailed physical and chemical properties may require specific experimental techniques.Applications De Recherche Scientifique
Host–Microbiota Interaction Dynamics
4-Hydroxyindolin-2-one: plays a significant role in the dynamics of host–microbiota interaction. It is a metabolite involved in the metabolism of indole, which facilitates communication between host organisms and their gut microbiota . This compound has been identified as a potential biomarker for various diseases due to its presence in the brain, liver, plasma, and intestines after oral administration in mice .
Blood–Brain Barrier Permeability
Research has shown that 4-Hydroxyindolin-2-one can cross the blood–brain barrier in a dose-dependent manner . This property is crucial for developing therapeutic agents targeting the central nervous system, as it indicates potential for delivering drugs directly to the brain.
Cytochrome P450 Enzyme Regulation
The metabolism of indole and its derivatives, including 4-Hydroxyindolin-2-one , has been linked to the upregulation of cytochrome P450 enzymes such as CYP1A2 and CYP2A5 . These enzymes are essential for drug metabolism and detoxification processes in the liver.
Synthesis of 3-Substituted Derivatives
4-Hydroxyindolin-2-one: serves as a precursor in the one-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones . This synthesis is achieved under metal-free conditions and is significant for creating a variety of derivatives with potential pharmaceutical applications.
Environmental Bioremediation
As a metabolite of indole, 4-Hydroxyindolin-2-one is involved in the biodegradation and biotransformation of indole, which is a common pollutant in industrial and agricultural wastewater . Understanding its role in these processes is essential for developing effective bioremediation strategies.
Biological Activity Spectrum
The indole nucleus, present in 4-Hydroxyindolin-2-one , exhibits a wide spectrum of biological activities. These include anticancer, antiviral, antimicrobial, anti-inflammatory, antiHIV, and antidiabetic activities, making it extensively used in pharmaceutical industries .
Safety and Hazards
Orientations Futures
The future directions for research on 4-Hydroxyindolin-2-one could involve further investigation into its metabolism and distribution, similar to the study conducted on indole, indolin-2-one, isatin, and 3-hydroxyindolin-2-one . This could potentially highlight 4-Hydroxyindolin-2-one as a brain-affecting indole metabolite .
Mécanisme D'action
Target of Action
4-Hydroxyindolin-2-one is a metabolite of indole, a compound produced by the gut microbiota It’s known that indole and its metabolites interact with various parts of the body, including the brain, liver, plasma, large and small intestines, and cecum .
Mode of Action
It’s known that indole and its metabolites, including 4-hydroxyindolin-2-one, can cross the blood-brain barrier . This suggests that 4-Hydroxyindolin-2-one may interact with targets in the brain, potentially influencing neurological processes.
Biochemical Pathways
It’s known that indole, the parent compound of 4-Hydroxyindolin-2-one, is metabolized in the body through various pathways . The metabolism of indole involves enzymes such as CYP1A2 and CYP2A5 , which could also be involved in the metabolism of 4-Hydroxyindolin-2-one.
Pharmacokinetics
Studies on indole, the parent compound, show that it is absorbed within 30 minutes and fully metabolized within 6 hours . Given the structural similarity, 4-Hydroxyindolin-2-one might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Indole and its metabolites are known to have various effects on the body, including potential roles as biomarkers for various diseases . Given its ability to cross the blood-brain barrier , 4-Hydroxyindolin-2-one may have effects on neurological processes.
Propriétés
IUPAC Name |
4-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQLPXJRKHATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343613 | |
| Record name | 4-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyindolin-2-one | |
CAS RN |
13402-55-6 | |
| Record name | 1,3-Dihydro-4-hydroxy-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)



![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)




![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)